molecular formula C23H16FN3O3S B270050 N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B270050
M. Wt: 433.5 g/mol
InChI Key: MNNISBHOIIZHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has gained significant interest in scientific research due to its potential use in various applications. This compound is also known as BF-5m and is a member of the oxadiazole family of compounds.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as thioredoxin reductase and glutathione S-transferase, which are involved in cellular redox regulation and detoxification processes. Additionally, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. Additionally, this compound has been shown to inhibit the proliferation and migration of cancer cells, as well as induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its high selectivity for thiols. This makes it a useful tool for studying thiol-containing biomolecules in biological systems. Additionally, this compound has been shown to have cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
One of the limitations of using N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potential toxicity. Studies have shown that this compound can induce oxidative stress and cell death in cells, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One direction is to further study its potential as a fluorescent probe for detecting thiols in biological systems. This could involve developing new methods for using this compound in imaging applications and studying its selectivity and sensitivity for different thiols.
Another future direction is to further study the anticancer potential of N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. This could involve studying its effects on different types of cancer cells and developing new analogs with improved efficacy and reduced toxicity.
In conclusion, N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has gained significant interest in scientific research due to its potential use in various applications. Its high selectivity for thiols and cytotoxic effects against cancer cells make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction of 2-amino-5-(3-fluorophenyl)-1,3,4-oxadiazole with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with thiourea to form the final compound. This method has been optimized to produce high yields of pure N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for detecting thiols in biological systems. This compound has been shown to selectively react with thiols and emit strong fluorescence, making it a useful tool for studying thiol-containing biomolecules.
Another potential application of N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer. The mechanism of action of this compound in cancer cells is thought to involve the induction of apoptosis, or programmed cell death.

properties

Product Name

N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C23H16FN3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-(2-benzoylphenyl)-2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16FN3O3S/c24-17-10-6-9-16(13-17)22-26-27-23(30-22)31-14-20(28)25-19-12-5-4-11-18(19)21(29)15-7-2-1-3-8-15/h1-13H,14H2,(H,25,28)

InChI Key

MNNISBHOIIZHEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)F

Origin of Product

United States

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